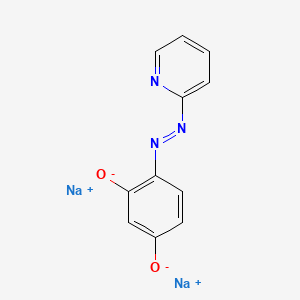

1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt

描述

属性

IUPAC Name |

disodium;4-(pyridin-2-yldiazenyl)benzene-1,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2.2Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;;/h1-7,15-16H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPXLPIVACDMSI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3Na2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1141-59-9 (Parent) | |

| Record name | 4-(2-Pyridylazo)resorcinol disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052722539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9068794 | |

| Record name | 1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-(2-Pyridylazo)resorcinol disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52722-53-9 | |

| Record name | 4-(2-Pyridylazo)resorcinol disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052722539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 4-[2-(2-pyridinyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-pyridylazo)-1,3-bis(sodiooxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Diazotization of 2-Aminopyridine

In an acidic medium (typically HCl), 2-aminopyridine reacts with sodium nitrite (NaNO₂) at 0–5°C to form a diazonium salt. The reaction is highly exothermic and requires strict temperature control to prevent decomposition:

Key parameters:

Coupling with Resorcinol

The diazonium salt is coupled with resorcinol in an alkaline ethanol-water solution (pH 8–10) to form the azo intermediate. Sodium hydroxide (NaOH) is added to deprotonate resorcinol’s hydroxyl groups, facilitating electrophilic substitution at the para position relative to one hydroxyl group:

Disodium salt formation requires two equivalents of NaOH to neutralize both phenolic hydroxyl groups:

Table 1: Optimized Coupling Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol-water (3:1 v/v) | |

| Temperature | 0–10°C | |

| pH | 8.5–9.5 | |

| Reaction time | 2–3 hours | |

| Yield (crude product) | 75–85% |

Industrial-Scale Synthesis

Industrial production scales the diazotization-coupling process while introducing efficiency enhancements.

Continuous Flow Reactors

To mitigate thermal runaway risks during diazotization, continuous flow reactors maintain precise temperature control and reduce reaction times by 40% compared to batch processes.

Purification and Crystallization

The disodium salt is purified via recrystallization from a methanol-water mixture (4:1 v/v). Industrial facilities use vacuum filtration and spray drying to achieve >99% purity.

Table 2: Industrial Process Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Annual output | – | 10–50 metric tons |

| Purity | 95–98% | >99% |

| Energy consumption | – | 15 kWh/kg |

| Waste generated | – | 0.8 kg/kg product |

Alternative Synthesis Pathways

Solid-Phase Synthesis

A patent-pending method immobilizes resorcinol on silica gel, allowing sequential diazotization and coupling in a fixed-bed reactor. This approach reduces solvent use by 60% but requires costly functionalized silica supports.

Electrosynthesis

Recent studies propose electrochemical diazotization using a platinum anode and sodium nitrite electrolyte. Initial trials report 70% yield at 25°C, but scalability remains unproven.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

-

Elemental analysis : Calculated for C₁₁H₆N₃O₂Na₂: C 47.32%, H 2.89%, N 15.05%; Found: C 47.28%, H 2.91%, N 15.02%.

Challenges and Mitigation Strategies

化学反应分析

Types of Reactions

1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form the corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Applications in Analytical Chemistry

-

Metal Ion Detection :

- The compound is widely used as a reagent for the photometric determination of transition metals such as cobalt (Co), nickel (Ni), and iron (Fe). It forms colored complexes with these metals, allowing for quantification through spectrophotometric methods .

- It serves as an effective indicator in titrations involving metal ions, enhancing the sensitivity of detection methods. For example, it can be combined with EDTA to determine the concentrations of aluminum (Al), calcium (Ca), and copper (Cu) ions in various samples .

- Environmental Monitoring :

Applications in Cosmetics

- Hair Dyes and Lotions :

- In Australia, 1,3-benzenediol is utilized in hair dye formulations due to its properties as a colorant and its ability to provide long-lasting effects. Regulatory bodies have set concentration limits to mitigate potential skin sensitization risks associated with its use .

- The compound is included in hair lotions and shampoos at lower concentrations to enhance color retention and improve product efficacy while adhering to safety regulations .

Therapeutic Potential

- Skin Sensitization Studies :

- Research indicates that 1,3-benzenediol can act as a moderate skin sensitizer. Patch tests have shown allergic reactions in a small percentage of individuals exposed to the compound, highlighting the need for careful formulation in cosmetic products .

- Understanding the sensitization potential is crucial for developing safer cosmetic products that minimize adverse reactions.

Case Study 1: Metal Ion Detection Using 4-(2-Pyridinylazo)resorcinol

A study conducted on the use of 4-(2-pyridinylazo)resorcinol for detecting copper ions demonstrated its effectiveness in forming a complex that exhibited distinct color changes at varying concentrations of copper. This property was exploited to create a sensitive assay for environmental samples contaminated with heavy metals.

Case Study 2: Cosmetic Safety Evaluation

In a safety evaluation involving patch testing among hairdressers exposed to hair dye products containing 1,3-benzenediol, a small percentage reported skin irritation. This case underscores the importance of monitoring occupational exposure and implementing safety measures when using products containing this compound.

作用机制

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group (-N=N-) and the hydroxyl groups on the benzene ring facilitate the coordination with metal ions, leading to changes in the compound’s spectrophotometric properties. This makes it useful for detecting and quantifying metal ions in various samples.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt

- Synonyms: PAR disodium salt; 4-(2-Pyridylazo)resorcinol disodium salt

- CAS No.: 52722-53-9 (hydrated form) , 1141-59-9 (free acid)

- Molecular Formula : C₁₁H₇N₃Na₂O₂

- Appearance : Red to orange-red crystalline powder

- Melting Point : 128–141 °C

- Key Applications :

Structural Features :

- Contains a resorcinol backbone (1,3-dihydroxybenzene) with a pyridinylazo substituent at the 4-position.

- The disodium salt enhances solubility in aqueous solutions compared to the free acid form .

Comparison with Structurally and Functionally Similar Compounds

Tiron (1,2-Dihydroxybenzene-3,5-disulfonic Acid Disodium Salt Hydrate)

6-Hydroxy-2-(8-hydroxy-7-quinolinyl)azo-4(1H)-pyrimidinone (Compound 22)

- Source : Diazonium coupling product for Fe²⁺ detection .

- Key Differences: Structure: Combines a pyrimidinone core with a quinolinylazo group. Absorption Profile: Forms a blue Fe²⁺ complex with λₘₐₓ at 625 nm, distinct from PAR’s Cu²⁺ complex (520 nm) . Selectivity: Specificity for Fe²⁺ without interference from other metals, unlike PAR, which may require masking agents for multi-metal systems .

4-Hexylresorcinol

- CAS No.: 136-77-6

- Formula : C₁₂H₁₈O₂

- Key Differences: Functionality: Lacks an azo group; primarily used as an antiseptic and antioxidant. Metal Interaction: Limited chelating capability compared to PAR’s azo-pyridine system .

Comparative Data Table

PAR Disodium Salt

Tiron

Compound 22

生物活性

1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt, commonly known as 4-(2-Pyridylazo)resorcinol disodium salt (CAS Number: 52722-53-9), is a compound belonging to the class of azo dyes. It has garnered attention in various fields due to its biological activities, particularly in biochemical assays and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from case studies.

- Chemical Formula : C11H9N3O2.2Na

- Molecular Weight : 248.23 g/mol

- Appearance : Solid, typically colorless or light yellow .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity :

- Colorimetric Assays :

- Potential Toxicity :

Table 1: Summary of Biological Activities

Case Study: Metal Ion Detection

In a study assessing the efficacy of 4-(2-Pyridylazo)resorcinol as a colorimetric reagent for metal ion detection, the compound was tested against various metal ions including copper and lead. The results demonstrated high sensitivity and specificity, making it a valuable tool in environmental chemistry for monitoring heavy metal contamination.

Case Study: Antioxidant Properties

Research investigating the antioxidant capacity of azo compounds revealed that 4-(2-Pyridylazo)resorcinol exhibited significant free radical scavenging activity. This property suggests potential applications in food preservation and health supplements aimed at reducing oxidative stress.

Safety and Regulatory Considerations

Given its irritant properties, regulatory bodies have classified 4-(2-Pyridylazo)resorcinol disodium salt under hazardous agents. Safety data sheets recommend caution during handling to prevent skin and respiratory exposure .

常见问题

Basic: What is the mechanism behind PAR's ability to form complexes with metal ions, and how is this utilized in spectrophotometric detection?

PAR forms stable chelates with metal ions via its azo group (-N=N-) and hydroxyl groups, which act as coordination sites. The complexation induces a bathochromic shift in its absorption spectrum, enabling quantitative analysis. For example, PAR complexes with Cu²+ in acetate buffer exhibit an absorption peak at 520 nm, while Fe²+ complexes show a peak at 625 nm . Researchers should optimize pH (e.g., acetate buffer for Cu²+) and PAR concentration to maximize sensitivity and selectivity.

Advanced: How can researchers resolve discrepancies in PAR’s selectivity for transition metals (e.g., Cu²+ vs. Fe²+) under varying experimental conditions?

Conflicting selectivity data often arise from pH-dependent binding affinities and competing ligands. To address this:

- Use pH adjustments (e.g., Cu²+ binds preferentially at pH 4–5, while Fe²+ requires higher pH).

- Introduce masking agents (e.g., EDTA for Fe³+ interference) or sequential chelation protocols.

- Validate selectivity via differential pulse voltammetry or ICP-MS cross-validation .

Basic: What are the critical parameters to control during PAR synthesis to ensure high purity and yield?

Key steps include:

- Diazotization : Maintain temperatures below 5°C to stabilize the diazonium intermediate.

- Coupling reaction : Use alkaline conditions (pH 9–10) to facilitate electrophilic substitution on 1,3-benzenediol.

- Purification : Crystallize the product from ethanol/water mixtures to remove unreacted precursors. Industrial-scale synthesis requires strict control of stoichiometry and reaction time to achieve >90% yield .

Advanced: What methodological approaches enhance PAR’s sensitivity in trace metal analysis within complex biological matrices?

To improve sensitivity in biological samples (e.g., serum, tissues):

- Matrix cleanup : Precipitate proteins via centrifugation or solvent extraction.

- Chelation enhancement : Use surfactants (e.g., CTAB) to stabilize PAR-metal complexes.

- Signal amplification : Couple PAR with nanoparticle-based assays (e.g., AuNPs) for surface plasmon resonance enhancement.

- Validation : Compare results with atomic absorption spectroscopy (AAS) to confirm accuracy .

Basic: How does PAR’s molecular structure confer unique spectrophotometric properties compared to analogous azo dyes?

The pyridine ring and resorcinol backbone in PAR provide distinct electron-withdrawing and donating groups, shifting absorption maxima relative to analogs. For instance:

- PAR absorbs at 410 nm (free ligand) vs. 380 nm for thiazolylazo derivatives.

- Metal complexes show broader pH stability (e.g., PAR-Cu²+ is stable from pH 3–7, whereas benzothiazolyl analogs require narrower ranges) .

Advanced: What experimental controls are essential when studying PAR’s antioxidant activity to ensure data reliability?

To validate free radical scavenging assays (e.g., DPPH, ABTS):

- Positive controls : Use ascorbic acid or Trolox to establish baseline IC50 values.

- Interference controls : Test PAR’s intrinsic absorbance at assay wavelengths to rule out optical artifacts.

- Kinetic studies : Monitor reaction timecourses to distinguish rapid scavengers from slow-acting compounds .

Basic: What safety protocols are critical when handling PAR in laboratory settings?

PAR is classified as a hazardous irritant. Required precautions include:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during weighing and solution preparation.

- Waste disposal : Neutralize acidic/basic waste streams before disposal to prevent diazonium formation .

Advanced: How can computational modeling aid in predicting PAR’s binding affinity for novel metal ions?

Density functional theory (DFT) simulations can:

- Model PAR-metal geometries to predict coordination sites (e.g., pyridine N vs. phenolic O).

- Calculate binding constants (log K) for untested metals (e.g., rare earth ions).

- Validate predictions experimentally via UV-Vis titrations and Job’s plot analyses .

Basic: What spectroscopic techniques are most effective for characterizing PAR-metal complexes?

- UV-Vis spectroscopy : Monitor absorbance shifts (e.g., PAR-Fe²+ at 625 nm).

- FTIR : Identify shifts in -N=N- (~1600 cm⁻¹) and -OH (~3400 cm⁻¹) stretching modes.

- Cyclic voltammetry : Assess redox behavior of metal complexes in solution .

Advanced: How does PAR’s performance compare to newer azo-dye chelators in environmental metal monitoring?

Compared to 4-(2-thiazolylazo)resorcinol (TAR):

- Sensitivity : PAR detects Cu²+ at 0.1 ppb vs. TAR’s 0.5 ppb limit.

- Interference resistance : PAR exhibits lower cross-reactivity with Zn²+ in hard water.

- Cost-effectiveness : TAR requires fewer purification steps but has shorter shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。